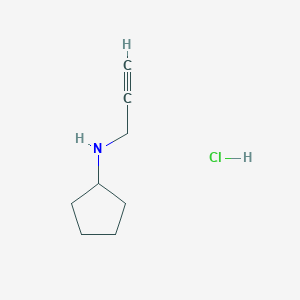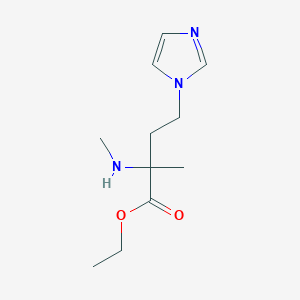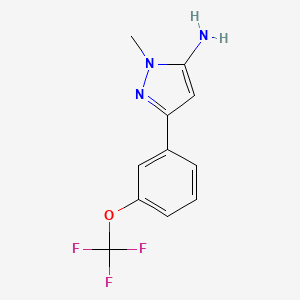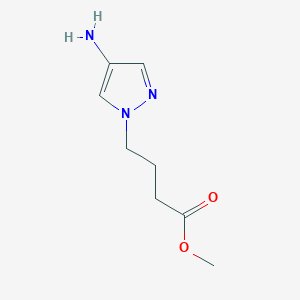
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable amine and esterifying agent. One common method involves the use of a reductive amination process, where the aldehyde is first reacted with an amine to form an imine intermediate, which is then reduced to the corresponding amine. The final step involves esterification to form the butanoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups may affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
類似化合物との比較
Similar Compounds
- Methyl 4-amino-4-(2-methoxyphenyl)butanoate
- Methyl 4-amino-4-(2-methylphenyl)butanoate
- Methyl 4-amino-4-(2-methoxy-5-chlorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic ring differentiates it from other similar compounds, potentially leading to unique interactions and applications .
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-4-6-12(16-2)10(8-9)11(14)5-7-13(15)17-3/h4,6,8,11H,5,7,14H2,1-3H3 |
InChIキー |
YJNBHFQQNFFAPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C(CCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)


![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)

